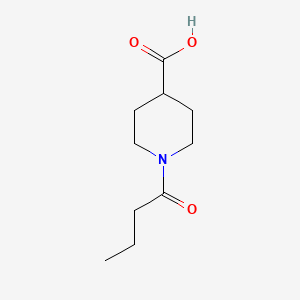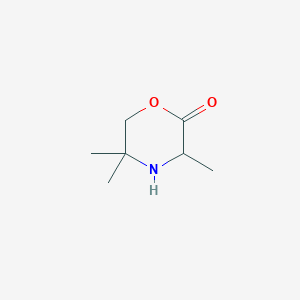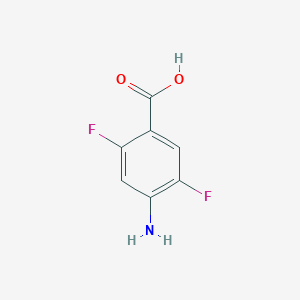
4-(bromomethyl)-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-3,5-dimethyl-1H-pyrazole: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of bromomethyl and dimethyl groups in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
科学的研究の応用
Chemistry: 4-(Bromomethyl)-3,5-dimethyl-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds, which are essential in medicinal chemistry.
Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on various biological pathways. It can be modified to create bioactive molecules that target specific enzymes or receptors.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: In the agrochemical industry, this compound is used in the development of pesticides and herbicides. Its derivatives can act as active ingredients in formulations designed to protect crops from pests and diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole typically involves the bromination of 3,5-dimethyl-1H-pyrazole. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted pyrazoles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Substituted pyrazoles with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted pyrazoles.
作用機序
The mechanism of action of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole and its derivatives depends on the specific biological target. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
4-(Bromomethyl)-3-methyl-1H-pyrazole: Similar structure but with one less methyl group.
4-(Bromomethyl)-1H-pyrazole: Lacks the dimethyl groups, making it less sterically hindered.
3,5-Dimethyl-1H-pyrazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Uniqueness: 4-(Bromomethyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both bromomethyl and dimethyl groups. This combination enhances its reactivity and versatility in synthetic applications. The bromomethyl group allows for easy functionalization, while the dimethyl groups provide steric protection and influence the compound’s overall reactivity.
特性
IUPAC Name |
4-(bromomethyl)-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVLXMFRHBUPLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)
![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)

